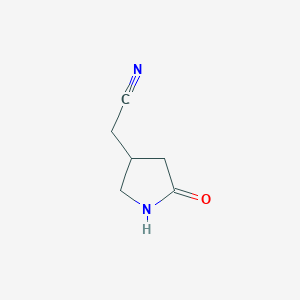

2-(5-Oxopyrrolidin-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

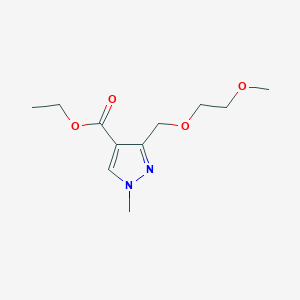

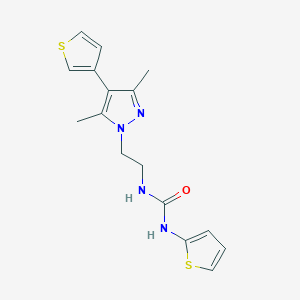

2-(5-Oxopyrrolidin-3-yl)acetonitrile is a chemical compound with the CAS Number: 1784794-72-4 . It has a molecular weight of 124.14 and its IUPAC name is 2-(5-oxopyrrolidin-3-yl)acetonitrile . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 2-(5-Oxopyrrolidin-3-yl)acetonitrile is 1S/C6H8N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1,3-4H2,(H,8,9) . This indicates that the compound has a five-membered pyrrolidine ring with an oxo group at the 5th position and an acetonitrile group attached to it .Physical And Chemical Properties Analysis

2-(5-Oxopyrrolidin-3-yl)acetonitrile is a powder in physical form . It has a molecular weight of 124.14 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Self-Consistent Spectrophotometric Basicity Scale

A study developed a self-consistent spectrophotometric basicity scale in acetonitrile, involving various bases including pyridine and DBU, to understand relative basicities across a broad pKa range. This scale helps in the quantitative assessment of basicity, crucial for reactions involving bases in organic synthesis (Kaljurand et al., 2000).

Cobalt(II)-Mediated Synthesis

Research highlighted a convenient route for the synthesis of complex organic molecules through cobalt(II)-mediated oxidative cyclization in acetonitrile, demonstrating acetonitrile's role as a solvent in facilitating complex chemical reactions (Garza-Ortiz et al., 2013).

Alkyne Coupling Reactions

A study on iron(II) complexes showed the use of acetonitrile in mediating highly chemo- and regioselective alkyne coupling reactions, leading to the formation of complex organic structures, indicating its utility in organic synthesis (Ferré et al., 2002).

Lanthanide Ion Complexes

Research on lanthanide ion complexes with acetonitrile discussed the development of luminescent materials, highlighting the potential application of such complexes in the fields of materials science and sensor technology (de Bettencourt-Dias et al., 2007).

Fluorescent Chemosensors

A fluorescent sensor for Zn(2+) developed using acetonitrile as a solvent showcased the potential of such sensors in environmental monitoring and analytical chemistry, demonstrating acetonitrile's role in the synthesis and application of chemosensors (Li et al., 2014).

Novel Synthesis Methods

Studies have utilized acetonitrile in the development of novel synthesis methods for complex organic molecules, such as the Mn(OAc)3-mediated synthesis of the tetracyclic core of tronocarpine, highlighting its utility in innovative organic synthesis approaches (Magolan & Kerr, 2006).

Safety and Hazards

The safety information for 2-(5-Oxopyrrolidin-3-yl)acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

2-(5-oxopyrrolidin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1,3-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBWKHZXTZCMRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Oxopyrrolidin-3-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2845964.png)

![N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2845969.png)

![2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2845970.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845972.png)

![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)

![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2845982.png)